N-(3-Bromopropyl)phthalimide
Overview
Description
N-(3-Bromopropyl)phthalimide is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of phthalimide, where a bromopropyl group is attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly in the preparation of various intermediates and functionalized molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Bromopropyl)phthalimide can be synthesized through the reaction of phthalimide with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
Phthalimide+1,3-Dibromopropane→this compound
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-Bromopropyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form N-(3-aminopropyl)phthalimide using reducing agents like lithium aluminum hydride.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield phthalic acid and 3-bromopropylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Corresponding substituted phthalimides.
Reduction: N-(3-aminopropyl)phthalimide.
Hydrolysis: Phthalic acid and 3-bromopropylamine.
Scientific Research Applications
N-(3-Bromopropyl)phthalimide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromopropyl)phthalimide involves its reactivity towards nucleophiles due to the presence of the bromine atom. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The phthalimide moiety provides stability and can be further functionalized to introduce various chemical groups.
Comparison with Similar Compounds
N-(3-Bromopropyl)phthalimide can be compared with other similar compounds such as:
- N-(2-Bromoethyl)phthalimide
- N-(4-Bromobutyl)phthalimide
- N-(5-Bromopentyl)phthalimide
Uniqueness: this compound is unique due to its specific chain length and reactivity profile. The three-carbon chain provides an optimal balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromopropyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJCJJYNVIYVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203033 | |
Record name | N-3-Bromopropylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |
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Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-29-7 | |
Record name | N-(3-Bromopropyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5460-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-3-Bromopropylphthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |
Source | DTP/NCI | |
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Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |
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Record name | N-3-Bromopropylphthalimide | |
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Record name | N-3-bromopropylphthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.307 | |
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Record name | N-3-BROMOPROPYLPHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQG2G776PS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(3-Bromopropyl)phthalimide in chemical synthesis?
A1: this compound serves as a versatile building block in organic synthesis, primarily used to introduce a 3-aminopropyl group into various molecules. This is achieved through its reactivity as an alkylating agent, particularly targeting amines and alcohols. The phthalimide group acts as a protecting group for the amine functionality, which can be later removed through hydrazinolysis. [, , , , , , , , , , , ]
Q2: How does the structure of this compound facilitate its use in polyamine synthesis?
A2: The molecule contains a reactive bromine atom at the end of the propyl chain, which is susceptible to nucleophilic substitution reactions. This allows for the alkylation of various nucleophiles, such as amines. Researchers have utilized this property extensively in the synthesis of polyamines like spermidine and spermine, employing potassium phthalimide as a nitrogen source. [, , ]
Q3: Can you provide an example of a specific synthesis utilizing this compound?
A3: Certainly, this compound is crucial in synthesizing (5,8-¹³C₂) and (1,12-¹³C₂) spermine using potassium (¹³C)cyanide as the isotopic label source. [] This synthesis highlights the compound's utility in introducing specific isotopic labels into complex molecules for biological studies.
Q4: How does the phthalimide group in this compound influence its reactivity?
A4: The phthalimide group plays a crucial role as a protecting group for the amine functionality. This protection is vital during synthesis, preventing unwanted side reactions involving the amine. [] It also enables the controlled introduction of the aminopropyl group, making it a valuable reagent in multi-step syntheses.
Q5: Are there any notable reactions where the phthalimide group participates directly?
A5: Yes, in the synthesis of closo- and nido-(aminoalkyl)dicarbaboranes, the reaction of this compound with a carborane anion leads to the formation of unusual carboranyl heterocycles. Interestingly, this reaction involves the phthalimide carbonyl inserting into a carbon-silicon bond, showcasing its unexpected reactivity under certain conditions. []
Q6: How is the phthalimide group removed after the desired alkylation is achieved?
A6: The phthalimide protecting group is typically removed through hydrazinolysis. This involves reacting the this compound derivative with hydrazine hydrate, which cleaves the phthalimide ring and liberates the free amine. [, , ]
Q7: What analytical techniques are used to characterize this compound and its derivatives?
A7: Researchers utilize a combination of techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and purity of this compound and the compounds synthesized from it. [, , , ] For solid-state characterization, techniques like CP-MAS ¹³C-NMR are employed. []
Q8: Has the crystal structure of this compound been determined?
A8: Yes, the crystal structure of this compound has been determined using X-ray diffraction. This analysis revealed a predominantly planar molecular structure, with the heterocyclic ring coplanar with the benzene ring. [] This planar conformation provides insight into the molecule's potential interactions in solid-state and solution environments.
Q9: Can you elaborate on the applications of this compound derivatives in material science?
A9: Derivatives of this compound find applications in synthesizing modified chitosan polymers. [] This modification involves alkylating chitosan with this compound, followed by hydrazinolysis to generate N-(3-aminopropyl) chitosan. This modified chitosan demonstrates potential in forming membrane coatings for microcapsules, highlighting its use in drug delivery systems.
Q10: Are there any studies exploring the biological activity of this compound derivatives?
A10: Yes, research has investigated the in vitro activity of certain 2-[(ω-phthalimidoalkyl)sulfanyl]pyrimidin-4(3H)-ones, synthesized using this compound, against HIV-1/2. [, ] These studies demonstrate the potential for developing antiviral agents using this compound as a starting material.
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